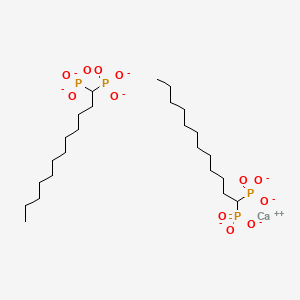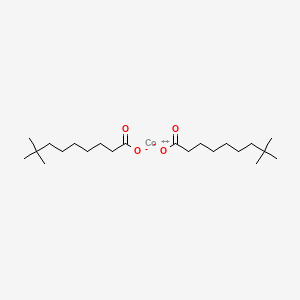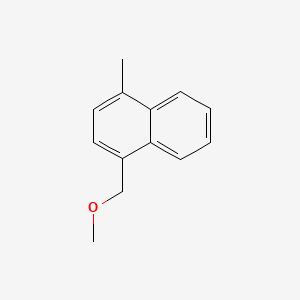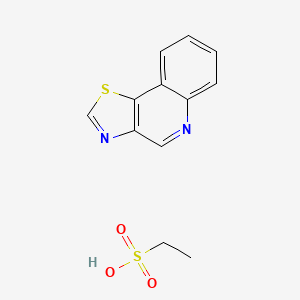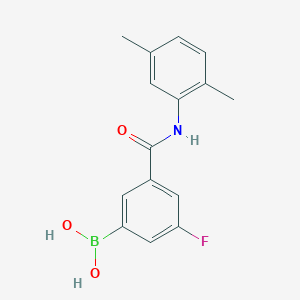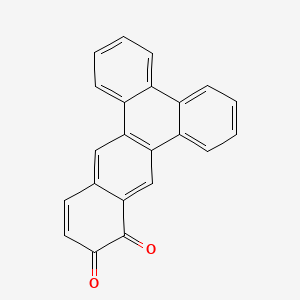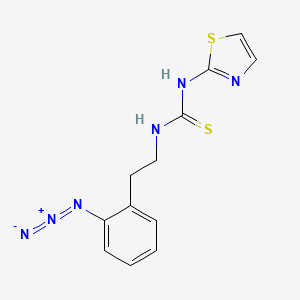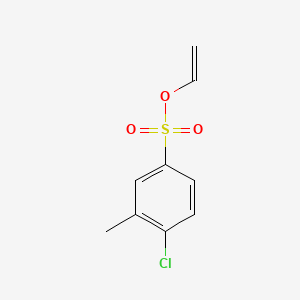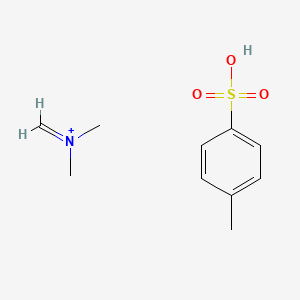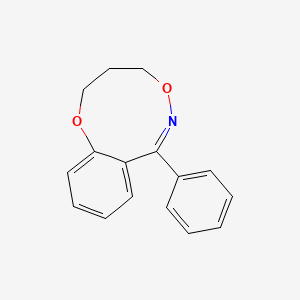
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is a heterocyclic compound characterized by a benzodioxazonine ring fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted dihydroxy compounds with suitable reagents to form the benzodioxazonine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxazonine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxazonine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78845-85-9 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(6Z)-7-phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine |
InChI |
InChI=1S/C16H15NO2/c1-2-7-13(8-3-1)16-14-9-4-5-10-15(14)18-11-6-12-19-17-16/h1-5,7-10H,6,11-12H2/b17-16- |
InChI-Schlüssel |
YZAIAVVKBFPSGW-MSUUIHNZSA-N |
Isomerische SMILES |
C1COC2=CC=CC=C2/C(=N\OC1)/C3=CC=CC=C3 |
Kanonische SMILES |
C1COC2=CC=CC=C2C(=NOC1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


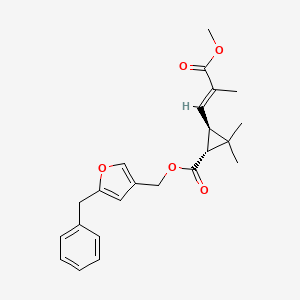
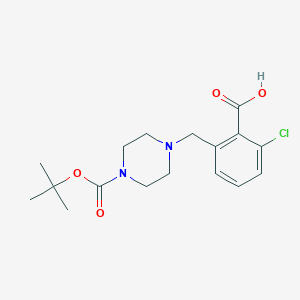
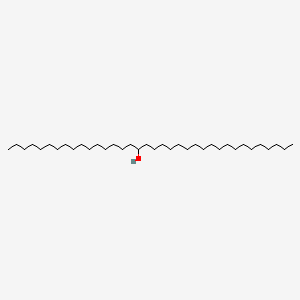
![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
